molecular formula C4HBrClF5O2 B1586239 3-Bromo-4-chloropentafluorobutyric acid CAS No. 216393-99-6

3-Bromo-4-chloropentafluorobutyric acid

Cat. No.: B1586239
CAS No.: 216393-99-6
M. Wt: 291.4 g/mol
InChI Key: IFQBWLXWJWDSTE-UHFFFAOYSA-N
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Description

3-Bromo-4-chloropentafluorobutyric acid: is a halogenated carboxylic acid with the molecular formula C₄HBrClF₅O₂ and a molecular weight of 291.40 g/mol . This compound is characterized by the presence of bromine, chlorine, and multiple fluorine atoms, making it a highly fluorinated organic molecule. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Mechanism of Action

Target of Action

It is often used in proteomics research applications , suggesting that it may interact with proteins or other biological molecules.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-4-chloropentafluorobutyric acid is currently unavailable . These properties would significantly impact the bioavailability of the compound.

Result of Action

Given its use in proteomics research, it may induce changes in protein structure or function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other chemical species.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloropentafluorobutyric acid typically involves the halogenation of a suitable precursor molecule. One common method is the bromination and chlorination of pentafluorobutyric acid derivatives under controlled conditions. The reaction conditions often include the use of halogenating agents such as bromine and chlorine in the presence of a catalyst or under UV light to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chloropentafluorobutyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-4-chloropentafluorobutyric acid is utilized in various scientific research applications, including:

Comparison with Similar Compounds

  • 3-Bromo-4-fluorobenzoic acid
  • 3-Bromo-2-(4′-chlorobenzyloxy)phenylboronic acid
  • 3-Bromo-4-chlorobenzaldehyde

Comparison: 3-Bromo-4-chloropentafluorobutyric acid is unique due to the presence of multiple fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity. Compared to other halogenated compounds, it offers a higher degree of halogenation, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

3-bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrClF5O2/c5-3(9,4(6,10)11)2(7,8)1(12)13/h(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQBWLXWJWDSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(F)(F)Cl)(F)Br)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrClF5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371222
Record name 3-Bromo-4-chloropentafluorobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216393-99-6
Record name 3-Bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216393-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-chloropentafluorobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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